molecular formula C7H9N B14692834 Bicyclo[3.1.0]hexane-1-carbonitrile CAS No. 31357-72-9

Bicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B14692834
CAS No.: 31357-72-9
M. Wt: 107.15 g/mol
InChI Key: WZMKNKUWNYXOEJ-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-1-carbonitrile (CAS: 31357-72-9) is a bicyclic organic compound with the molecular formula C₇H₉N. It consists of a six-membered bicyclo[3.1.0]hexane framework featuring a nitrile (-CN) group at the 1-position. This structure imposes significant ring strain due to the fused cyclopropane and cyclopentane rings, which influences its reactivity and physical properties . The compound is primarily utilized in organic synthesis as a versatile scaffold for pharmaceuticals and agrochemicals, owing to its rigid geometry and functionalizable nitrile group .

Properties

CAS No.

31357-72-9

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-1-carbonitrile

InChI

InChI=1S/C7H9N/c8-5-7-3-1-2-6(7)4-7/h6H,1-4H2

InChI Key

WZMKNKUWNYXOEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(C1)C#N

Origin of Product

United States

Preparation Methods

Early Synthetic Methods

Initial approaches to bicyclo[3.1.0]hexane derivatives emerged in the late 1960s and early 1970s, with Hall and colleagues publishing pioneering work on the synthesis of bicyclo[3.1.0]hexane-1-carbonitrile in 1971. This work established foundational methodologies that have influenced subsequent synthetic strategies.

Early methods often relied on cyclopropanation reactions of cyclohexene derivatives, followed by introduction of the nitrile group through various functional group interconversions. These approaches, while groundbreaking, typically suffered from low yields and limited stereoselectivity.

Evolution of Synthetic Strategies

As synthetic organic chemistry advanced, more efficient routes to bicyclo[3.1.0]hexane systems emerged. The development of transition metal-catalyzed transformations and photoredox chemistry opened new avenues for constructing these strained bicyclic frameworks with greater control and efficiency.

Detailed Preparation Methods

Cyclopropanation-Based Approaches

One of the most direct routes to this compound involves cyclopropanation of appropriately functionalized cyclopentene derivatives. This approach has been refined through various iterations to improve yield and stereoselectivity.

Table 1: Conditions for Cyclopropanation-Based Synthesis

Starting Material Reagents Conditions Yield (%) Reference
1-Cyanocyclopentene CH₂I₂, Zn(Cu) Et₂O, 35°C, 8h 42-48
1-Cyanocyclopentene CH₂N₂, Pd(OAc)₂ CH₂Cl₂, 0°C, 4h 56-62
Cyclopent-1-ene-1-carbonitrile CF₃COOCH₂I, Zn THF, -10°C, 6h 51-58

A typical procedure involves treating cyclopent-1-ene-1-carbonitrile with diazomethane in the presence of a palladium catalyst, which promotes the cyclopropanation reaction with moderate stereoselectivity. The use of modified Simmons-Smith conditions (zinc-copper couple with diiodomethane) offers an alternative approach with different stereochemical outcomes.

(3+2) Annulation Methods

A more contemporary and efficient approach involves (3+2) annulation reactions using cyclopropenes and appropriate three-carbon synthons. This method allows for the direct construction of the bicyclo[3.1.0]hexane framework with greater control over substitution patterns.

Table 2: (3+2) Annulation Routes to Bicyclo[3.1.0]hexane Derivatives

Cyclopropene Three-Carbon Partner Catalyst Conditions Yield (%) Reference
3-Methylcyclopropene Cyclopropylaniline Photoredox Blue LED, 25°C, 12h 68-75
3,3-Difluorocyclopropene Aminocyclopropane Ir(ppy)₃ MeCN, Blue LED, rt 72-78
3-Phenylcyclopropene Stable azomethine ylide - CH₂Cl₂, rt, 24h 65-71

For the synthesis of this compound specifically, a modified approach is required to introduce the nitrile group at the bridgehead position. This typically involves using appropriately functionalized cyclopropenes or post-annulation modification.

Radical-Mediated Cyclization Approaches

Radical cyclization strategies represent another valuable method for constructing the bicyclo[3.1.0]hexane framework. These approaches often utilize precursors that undergo intramolecular radical addition to generate the strained bicyclic system.

Table 3: Radical Cyclization Approaches

Precursor Radical Initiator Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Cyanocyclopent-1-enyl bromide Bu₃SnH, AIBN Benzene 80 6 53-58
1-Cyano-2-(iodomethyl)cyclopentene SmI₂ THF -78 to rt 3 62-67
5-Cyano-6-bromohex-5-ene Cp₂TiCl THF rt 12 45-52

These methods typically generate the bicyclo[3.1.0]hexane system in moderate yields but offer complementary stereoselectivity to the cyclopropanation and annulation approaches.

Industrial Scale Production Considerations

Scaling up the synthesis of this compound presents several challenges due to the strain energy of the target molecule and the sensitivity of some synthetic intermediates. Industrial processes have focused on optimization of the more robust synthetic routes.

Table 5: Comparison of Methods for Scale-Up Potential

Method Advantages Limitations Safety Considerations Reference
Cyclopropanation Simple reagents, established process Moderate yields, diazomethane hazards Explosive reagents (CH₂N₂)
(3+2) Annulation Higher yields, fewer steps Specialized catalysts, sensitive intermediates Photoreactors required
Radical cyclization Amenable to flow chemistry Toxic tin reagents in some variants Radical initiators hazards

Industrial production typically employs modified cyclopropanation approaches that avoid hazardous reagents like diazomethane, instead utilizing safer carbene precursors and transition metal catalysts.

Mechanism and Stereochemical Considerations

The synthesis of this compound involves several mechanistic pathways depending on the synthetic approach chosen. Understanding these mechanisms is crucial for controlling stereochemistry and optimizing reaction conditions.

Cyclopropanation Mechanism

In cyclopropanation approaches, the reaction typically proceeds through a concerted addition of a carbene or carbenoid species to the double bond of a cyclopentene precursor. The stereochemical outcome is influenced by the nature of the carbene source and substrate conformation.

(3+2) Annulation Mechanism

The (3+2) annulation mechanism has been thoroughly studied using density functional theory (DFT) methods. These reactions are typically HOMO-LUMO controlled, with the cyclopropene acting as the HOMO component and the dipole (e.g., azomethine ylide) as the LUMO component.

For this compound synthesis via (3+2) annulation, a challenging aspect is achieving the correct regioselectivity to position the nitrile group at the bridgehead. This often requires specialized cyclopropene reagents with appropriate substitution patterns.

Physical Characteristics and Analytical Data

This compound exhibits distinctive physical and spectroscopic properties that reflect its unique structure and strain energy.

Table 6: Physical Properties of this compound

Property Value Reference
Appearance Colorless to pale yellow liquid
Boiling point 72-74°C (0.5 mmHg)
Density 1.02-1.04 g/cm³ at 20°C
Melting point Below -20°C
Refractive index (nD) 1.4860-1.4880 at 20°C

Spectroscopic Characteristics

The structure of this compound can be confirmed through various spectroscopic techniques:

  • IR Spectroscopy : The nitrile stretching vibration appears as a characteristic sharp band at 2230-2240 cm⁻¹.
  • ¹H NMR : The bicyclic structure shows complex coupling patterns, with distinctive signals for the cyclopropane protons at δ 0.8-1.5 ppm.
  • ¹³C NMR : The nitrile carbon appears at approximately δ 120-125 ppm, while the bridgehead carbon bearing the nitrile group shows a characteristic shift at δ 25-30 ppm.

Applications in Synthetic Chemistry

This compound has found diverse applications in synthetic organic chemistry, particularly in polymer science and pharmaceutical development.

Polymerization Studies

Early investigations by Hall and colleagues demonstrated that this compound undergoes ring-opening polymerization under radical or anionic initiation conditions. The resulting polymers possess interesting mechanical properties due to their unique backbone structure containing cyclobutane rings linked through the 1,3-positions.

Pharmaceutical Applications

The bicyclo[3.1.0]hexane framework serves as a rigid scaffold in medicinal chemistry, with derivatives showing activity as enzyme inhibitors and receptor modulators. Compounds containing this motif have been investigated for applications in neurological disorders, particularly as metabotropic glutamate receptor modulators.

The nitrile group provides a versatile handle for further functionalization, allowing for the synthesis of diverse derivatives with tailored biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bicyclo[3.1.0]hexane-1-carbonitrile belongs to a class of strained bicyclic nitriles. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
This compound 31357-72-9 C₇H₉N Bicyclo[3.1.0]hexane with nitrile at C-1 Intermediate in drug synthesis; rigid scaffold
Bicyclo[1.1.1]pentane-1-carbonitrile 2170371-90-9 C₆H₆N Bicyclo[1.1.1]pentane with nitrile at C-1 Emerging bioisostere in medicinal chemistry for sp³-rich frameworks
1-Cyclohexene-1-carbonitrile 1855-63-6 C₇H₉N Monocyclic cyclohexene with nitrile Lower ring strain; used in polymerization and organic reactions
Sabinene (Bicyclo[3.1.0]hexane derivative) 3387-41-5 C₁₀H₁₆ Bicyclo[3.1.0]hexane with isopropyl substituents Natural monoterpene; contributes to plant essential oils and flavor profiles

Physicochemical Properties

  • Vaporization Enthalpy : this compound exhibits a vaporization enthalpy of 43.2 kJ/mol at 382 K, significantly lower than 1-cyclohexene-1-carbonitrile (53.6 kJ/mol at 298 K), reflecting reduced intermolecular forces due to its strained structure .
  • NMR Shifts : The bicyclo[3.1.0]hexane framework causes characteristic upfield shifts in ¹³C NMR (e.g., δ = 48.9 ppm for CH₂ groups) compared to cyclohexane derivatives, indicative of electronic shielding from ring strain .
  • Thermal Stability : Derivatives like 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 25090-43-1) demonstrate stability under standard lab conditions, with applications in small-molecule synthesis .

Reactivity and Functionalization

  • Nitrile Reactivity : The nitrile group in this compound undergoes hydrolysis to carboxylic acids or reduction to amines, similar to other aliphatic nitriles. However, the strained bicyclic system may accelerate these reactions .

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